molecular formula C13H9NO3S B12607324 5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-70-8

5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12607324
CAS No.: 648450-70-8
M. Wt: 259.28 g/mol
InChI Key: BOTCJKWHHMZYTP-UHFFFAOYSA-N
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Description

5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a benzofuran ring fused with a thiazolidine-2,4-dione moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-methyl-1-benzofuran-6-carbaldehyde and thiazolidine-2,4-dione in the presence of a suitable base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the thiazolidine-2,4-dione moiety.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The compound may exert its effects by modulating the activity of these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined benzofuran and thiazolidinedione structure, which imparts distinct biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

648450-70-8

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

5-[(2-methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H9NO3S/c1-7-4-9-3-2-8(5-10(9)17-7)6-11-12(15)14-13(16)18-11/h2-6H,1H3,(H,14,15,16)

InChI Key

BOTCJKWHHMZYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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